molecular formula C5H15Cl2N3O B1463476 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride CAS No. 1263377-17-8

2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride

Cat. No. B1463476
M. Wt: 204.1 g/mol
InChI Key: JKIUJXQMYDITEJ-UHFFFAOYSA-N
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Description

“2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride” is a chemical compound with the molecular formula C5H13N3O.2ClH . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride” is 1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H . This indicates that the compound consists of a central carbon atom bonded to an ethyl group, a methylamino group, and an acetohydrazide group. Two hydrogen chloride (HCl) molecules are also associated with the compound, making it a dihydrochloride.


Physical And Chemical Properties Analysis

The molecular weight of “2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride” is 204.1 . It is a solid at room temperature .

properties

IUPAC Name

2-[ethyl(methyl)amino]acetohydrazide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIUJXQMYDITEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
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2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
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2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
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2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
Reactant of Route 5
2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
Reactant of Route 6
2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride

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